

m-PEG-thiol MW 1000: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	m-PEG-thiol (MW 1000)	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (m-PEG-thiol MW 1000). It details the molecule's physicochemical properties, applications, and relevant experimental protocols, serving as a vital resource for professionals in drug development, nanotechnology, and bioconjugation.

Core Properties of m-PEG-thiol MW 1000

m-PEG-thiol MW 1000 is a linear monofunctional polyethylene glycol (PEG) derivative with a methoxy group at one terminus and a reactive thiol (-SH) group at the other. The PEG backbone imparts water solubility and biocompatibility, while the terminal thiol group allows for specific conjugation to various substrates.

Physicochemical Characteristics

The key physicochemical properties of m-PEG-thiol MW 1000 are summarized in the table below, compiled from various supplier datasheets and scientific literature.



Property	Value	References
Molecular Formula	CH ₃ O(CH ₂ CH ₂ O) _n CH ₂ CH ₂ SH (average n ≈ 22)	
Average Molecular Weight	~1000 g/mol	[1]
Polydispersity Index (PDI)	Typically 1.03 - 1.06 for mPEGs	[2]
Appearance	White to off-white solid or wax- like semi-solid	[2][3]
Solubility		
Water & Aqueous Buffers (e.g., PBS)	Soluble	[2]
DMSO	Soluble (e.g., 100 mg/mL, may require ultrasonication)	[1][4]
DMF	Soluble	[5]
Chloroform, Methylene Chloride	Soluble	[2][3]
Ethanol, Toluene	Less soluble	[2]
Ether	Insoluble	[2]
Storage Conditions	-20°C in a dry, dark environment. Sensitive to moisture and oxidation.	[3][5]

Reactivity and Chemical Stability

The terminal thiol group is the primary site of reactivity for m-PEG-thiol MW 1000. It exhibits high reactivity towards:

 Maleimides: Forms a stable thioether bond via a Michael addition reaction. This is a highly specific and efficient conjugation method.[6][7]



- Transition Metal Surfaces: Shows strong affinity for surfaces like gold and silver, enabling the formation of self-assembled monolayers.[6][8]
- Other Thiol-Reactive Groups: Reacts with groups such as vinyl sulfones and o-pyridyl disulfides (OPSS).[8]

m-PEG-thiol is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers. Therefore, it is crucial to handle and store the compound under inert gas and use deoxygenated buffers for reactions.[5]

Key Applications in Research and Development

The unique properties of m-PEG-thiol MW 1000 make it a versatile tool in various applications, particularly in drug delivery and nanotechnology.

Surface Modification of Nanoparticles

A primary application of m-PEG-thiol is the surface functionalization of gold nanoparticles (AuNPs).[9][10] The thiol group readily forms a dative bond with the gold surface, creating a hydrophilic PEG layer. This "PEGylation" of AuNPs offers several advantages:

- Enhanced Stability: Prevents aggregation of the nanoparticles in biological media.[9]
- Increased Biocompatibility: Reduces non-specific protein adsorption and uptake by the reticuloendothelial system.[9]
- Prolonged Circulation Time: The hydrophilic PEG shell helps to evade the immune system, leading to longer circulation times in vivo.

Bioconjugation and Drug Delivery

The thiol group provides a handle for conjugating m-PEG-thiol to various biomolecules, including proteins, peptides, and antibodies.[11] This is often achieved through the highly specific reaction with a maleimide-functionalized biomolecule. PEGylation of therapeutic proteins and peptides can improve their pharmacokinetic and pharmacodynamic properties.

Furthermore, m-PEG-thiol can be used as a linker in more complex drug delivery systems. For instance, it can be incorporated into the synthesis of PROTACs (Proteolysis Targeting



Chimeras), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[12]

Experimental Protocols

This section provides detailed methodologies for common experiments involving m-PEG-thiol MW 1000.

Protocol for Conjugation of m-PEG-thiol to Gold Nanoparticles

This protocol describes the functionalization of citrate-capped gold nanoparticles with m-PEG-thiol via ligand exchange.[10][13]

Materials:

- Citrate-capped gold nanoparticle solution
- m-PEG-thiol MW 1000
- Phosphate-buffered saline (PBS), pH 7.4
- Ultrapure water
- · Microcentrifuge tubes
- Microcentrifuge

Procedure:

- Prepare m-PEG-thiol Stock Solution: Prepare a stock solution of m-PEG-thiol in ultrapure water. The final concentration will depend on the desired surface coverage, but a molar excess of the thiol ligand is typically used.
- Ligand Exchange Reaction: In a microcentrifuge tube, mix the citrate-capped AuNP solution with the m-PEG-thiol stock solution.



- Incubation: Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to allow for the ligand exchange to occur.[10]
- Purification:
 - Centrifuge the solution to pellet the functionalized AuNPs and remove excess m-PEG-thiol and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs.
 - Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.
 - Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.[10]
- Storage: After the final wash, resuspend the m-PEG-thiol functionalized AuNPs in the desired buffer and store at 4°C.

Protocol for Conjugation of m-PEG-thiol to a Maleimide-Activated Protein

This protocol outlines the general procedure for conjugating m-PEG-thiol to a protein containing a maleimide group.

Materials:

- Maleimide-activated protein
- m-PEG-thiol MW 1000
- Conjugation Buffer: Thiol-free buffer, e.g., PBS (pH 7.0-7.5)
- Quenching solution (optional): e.g., L-cysteine or N-ethylmaleimide
- Purification system (e.g., size exclusion chromatography, dialysis)

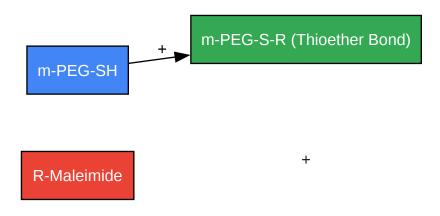
Procedure:



- · Prepare Reactants:
 - Dissolve the maleimide-activated protein in the conjugation buffer.
 - Prepare a stock solution of m-PEG-thiol in the conjugation buffer. A 10- to 20-fold molar excess of m-PEG-thiol over the protein is recommended.[11]
- Conjugation Reaction: Add the m-PEG-thiol stock solution to the protein solution.
- Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[14]
- Quenching (Optional): To stop the reaction, a quenching reagent can be added. To quench
 unreacted maleimide groups on the protein, add a molar excess of a thiol-containing
 compound like L-cysteine. To quench unreacted m-PEG-thiol, add a molar excess of a
 maleimide-containing compound like N-ethylmaleimide. Incubate for 15-30 minutes.
- Purification: Remove excess, unreacted m-PEG-thiol and other small molecules from the
 protein conjugate using a suitable method such as size exclusion chromatography (SEC) or
 dialysis.[15][16]

Visualizing Workflows and Reactions Thiol-Maleimide Conjugation Reaction

The following diagram illustrates the Michael addition reaction between the thiol group of m-PEG-thiol and a maleimide group, resulting in a stable thioether bond.



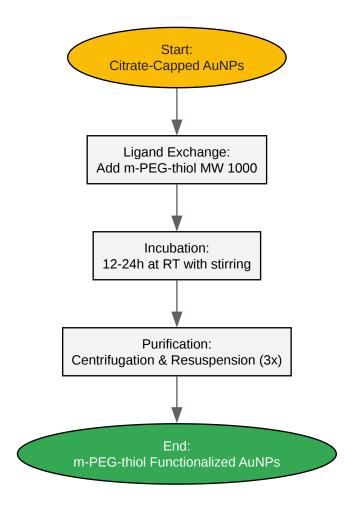
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Caption: Thiol-Maleimide Conjugation Reaction.

Workflow for Gold Nanoparticle Functionalization

This diagram outlines the key steps involved in the functionalization of gold nanoparticles with m-PEG-thiol.



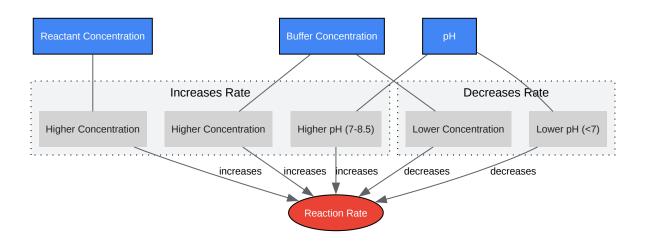
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Caption: Gold Nanoparticle Functionalization Workflow.

Logical Relationship for Optimizing Thiol-Maleimide Reaction

The kinetics of the thiol-maleimide reaction can be controlled by several factors. This diagram illustrates the relationship between these factors and the reaction rate.





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Caption: Factors Influencing Thiol-Maleimide Reaction Rate.

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